Journal Name:Macromolecules
Journal ISSN:0024-9297
IF:6.057
Journal Website:http://pubs.acs.org/journal/mamobx
Year of Origin:1968
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:1022
Publishing Cycle:Biweekly
OA or Not:Not
Influence mechanism of tempering for storage quality of dried rice based on the evaluation of physicochemical and sensory characteristics and mitochondrial function and structure
Macromolecules ( IF 6.057 ) Pub Date: 2023-03-27 , DOI: 10.1016/j.jcs.2023.103676
Use of tempering has proven to be effective for the improvement of rice milling quality, but few researches focused on its influence mechanism for dried rice storage quality. In this study, influence mechanism of tempering treatments [tempering at 65 °C (DTHT), 50 °C (DTMT) and no tempering (DTNT)] on the storage quality of two varieties rice (“Aolongsimiao” and “Shengtaiyou 018″) was evaluated based on the assessment of physicochemical and sensory quality, and a novel method judging the damage of mitochondrial function and structure in dried rice. During rice drying and storage, compared with DTNT and DTMT samples, DTHT samples showed the slowest increase in fatty acid value (FAV), nonanoic acid (off-flavor compound) content, cooked rice hardness, cross-sectional crack, and ratio of broken rice. DTHT samples suffered less oxidative damage, maintained significantly (p < 0.05) higher mitochondrial antioxidant capacities (MAC) and membrane integrity, and showed a less than 18.18% increase of mitochondrial malondialdehyde (MDA). Mitochondrial super oxide dismutase and MDA were significant correlation (p < 0.01) with moisture content, FAV, appearance, texture, comprehensive score, and stickiness of rice quality. Tempering influence mechanism for rice storage quality might be its maintaining MAC and membrane integrity, and then inhibiting the decrease of dried rice storage quality.
Detail
Mechanism of electron beam irradiation on the lipid metabolism of paddy during high temperature storage
Macromolecules ( IF 6.057 ) Pub Date: 2023-03-15 , DOI: 10.1016/j.jcs.2023.103668
Electron beam irradiation (EBI) is widely used in paddy storage to prolong the storage period. Paddy deteriorated easily in high-temperature environments. Lipids are most closely related to the deterioration of paddy quality, but the influence of EBI on lipid metabolism in paddy is still unclear. In this study, we aimed to reveal the mechanism by which EBI treatment prolongs the storage period of paddy by characterizing lipidome changes in high-temperature environments. The results showed that compared with untreated paddy, EBI significantly reduced the free fatty acid level, peroxide value, and content of fatty acid components in paddy. Lipid metabolism is one of the most important reasons for the deterioration of paddy quality. EBI can decrease the activity of lipid metabolism-related enzymes during storage. Finally, the lipidomics of paddy were analyzed, which clarified that EBI delayed lipid deterioration by inhibiting phospholipid and fatty acid metabolism pathways in paddy. Overall, the results indicate that EBI treatment could slow lipid metabolism and oxidation in paddy to prolong the storage period. They also provide technical guidance for promoting and applying EBI to paddy storage.
Detail
Changes in physico-chemical properties and water status of durum wheat constituents in pasta due to processing and cooking
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.jcs.2023.103707
Pasta is simply made from durum wheat semolina and water, through a succession of unitary operations. The changes of the interactions between durum wheat constituents and water molecules under different water content conditions provide information on the mechanisms involving wheat constituents and induced by the successive unitary operations. The objective of the present work is to describe the interactions between durum wheat constituents and water molecules in durum wheat semolina, dry pasta, and cooked pasta under different water content conditions using complementary analytical methods at different observation scales. Selected products were investigated by measurements of gelatinization endotherms by DSC, viscosity curves of a suspension by RVA, proton mobility by NMR, and molecular interactions by ATR-FTIR spectroscopy. The measured values describing the interactions between wheat constituents and water molecules are sensitive to changes induced by the process. These results contribute to a better understanding of the modifications induced by the succession of unitary operations on durum wheat constituents, from native semolina to cooked pasta.
Detail
Investigation of the effect of particle size of corn fiber, as potential raw material, on techno-functional and physicochemical properties
Macromolecules ( IF 6.057 ) Pub Date: 2023-05-17 , DOI: 10.1016/j.jcs.2023.103708
Corn fiber (CF) is an undervalued co-product of the corn starch and corn milling industry. Similar to CF, sieving is also important in the cereal industry and should receive sufficient scientific attention. Thus, the aim of this study was to evaluate the effect of particle size on the techno-functional and physicochemical properties of CF as an alternative to fiber-rich raw materials for the food industry. Granulometry showed low uniformity (0.34) and low span (0.93), which could affect processing and product quality. The coarser fractions had lower density, solubility, paste viscosity, color, protein, ash, lipid, phenolic compounds, and antioxidant activity than the finer fractions. However, these coarse fractions had high porosity (83%), water absorption index (2.77 g gel/g), and dietary fiber content (75.56 g/100 g). All the evaluated responses had 37 strong positive correlations and 34 strong negative correlations (p < 0.01). In addition, principal component analysis at 91.09% of the total variance revealed four distinct clusters that possessed similar characteristics in both techno-functional and physicochemical properties. Coarse fractions could generate greater extraction yields of hemicellulose and cellulose, whereas fine fractions could be excellent materials for the production of foods with excellent nutritional and functional properties.
Detail
Storage of brown rice and its physicochemical properties under high temperature and humidity negative air ions environment
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-22 , DOI: 10.1016/j.jcs.2023.103723
Brown rice is susceptible to oxidation of lipids during storage, resulting in the deterioration of cooking quality and the loss of nutrients. The negative oxygen ions (NAIs) have the functions of high permeability, antioxidation, and sterilization, but the application of NAIs for the storage of brown rice is less. In this study, brown rice is stored in a high temperature and humidity (temperature of 42 °C, humidity of 75%) NAIs environment, and its storage and physicochemical properties are investigated. After 12 d of storage in the NAIs environment (NAIs concentration of 2 × 104 ions/cm3), the fatty acid value, catalase activity, and viability of brown rice are 10.51 mg KOH/100 g, 0.94 U/mg, and 72%, respectively, which are better than that in high temperature and humidity air environment, showing good storage performance. The internal structure, crystalline shape, and relative crystallinity of brown rice are insignificant broken, and the steaming quality does not change significantly with the extension of storage time. The results show that the NAIs environment has potential to extend the storage time and maintain the eating quality and nutrition of brown rice in storage, which can be used as a green and low-cost storage strategy for crops.
Detail
The effects of freeze-thaw cycles on the rheological properties of yeasted and non-yeasted frozen bread doughs
Macromolecules ( IF 6.057 ) Pub Date: 2023-05-15 , DOI: 10.1016/j.jcs.2023.103691
The effects of repeated freeze-thaw cycles on yeasted and non-yeasted frozen bread doughs were investigated by a series of fundamental rheological tests, including small stress amplitude oscillatory test, shear creep-recovery, and uniaxial and planar extensional tests. Results showed that yeasted and non-yeasted doughs tested under both shear and extension using small and large deformations were rheologically different. Yeasted dough exhibited significantly higher storage modulus (G’) as measured by the small stress amplitude oscillatory test and lower compliance measured in creep recovery tests. The effects of freeze-thaw cycles were clearly displayed in non-yeasted doughs, especially in large deformations rheological tests. Resistance to deformation of non-yeasted dough was altered by freeze-thaw cycles, indicated by creep recovery tests conducted under 500 Pa creep stress. The extension failure stress of non-yeasted dough was affected by freeze-thaw cycles, indicated by uniaxial and planar extensional tests. The negative impact of freeze-thaw cycles in yeasted doughs was more pronounced for dough examined with extensional tests. This was revealed by a decreased strain hardening behavior of doughs after freeze-thaw cycles when tested by uniaxial and planar extensional tests. Large deformation tests, particularly under extensional deformations can assist in the understanding of the freeze-thaw impact on dough matrices.
Detail
Optimizing the extraction of protein from broken rice using response surface methodology and comparing the protein functional properties
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-30 , DOI: 10.1016/j.jcs.2023.103726
The application value of broken rice as a rich by-product in rice industry cannot be ignored. In this paper, Na2CO3 was used as extraction solvent and NaOH solution was used for control treatment to obtain broken rice protein (BRP) with high yield and good functional properties. Based on single-factor experiments, Response Surface methodology was used to determine the influence of the concentration of NaOH or Na2CO3, material-liquid ratio, and extraction time on the extraction rate of BRP. The maximum protein extraction yields were reached at 78.62% and 72.26% under the best extraction conditions of NaOH (0.08 mol/L, 1:13 g/mL and 3.0 h) and Na2CO3 (0.08 mol/L, 1:18 g/mL and 3.0 h). SDS-PAGE, FT-IR and DSC showed that changes in influencing factors during optimization process had different effects on BRP. There are significant differences in amino acid content of BRP, the content of essential amino acids in BRP obtained from the Na2CO3 group was higher. In addition, different extraction parameters had different influences on functional properties of BRP. This study provides new technical guidance for the development and utilization of rice by-product - broken rice to improve the protein extraction rate of broken rice in the industry.
Detail
Yudane bread produced using amorphous wheat flour processed in a shear and heat milling machine
Macromolecules ( IF 6.057 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.jcs.2023.103717
In this study, we proposed the use of amorphous wheat flour processed in a shear and heat milling machine (SHMM) in making Yudane dough bread. We also confirmed that SHMM, which was originally designed for crashing rice grain for amorphization, could be applied to the amorphization of the flour-type source material of wheat. Furthermore, we proposed the use of amorphous wheat flour processed in SHMM in making “Yudane” bread. We call thus made “Yudane” as α-Yudane. Conventional Yudane dough bread is made by adding Yudane, which is produced by mixing hot water and wheat flour to the base bread dough. The use of α-Yudane bypasses boiling, which is necessary to make conventional Yudane dough. In the present study, using α-Yudane, process time efficiency was examined to omit one-day storage, which is necessary for conventional Yudane. The results showed that the quality of bread made with conventional Yudane and SHMM-processed amorphous wheat Yudane dough was similar. The α-Yudane bread showing an expansion ratio of over 300% compared to dough before fermentation was appropriate for wheat bread, and its specific volume exceeded that of the conventional-Yudane bread. Therefore, the use of α-Yudane is a highly efficient method of producing Yudane dough bread.
Detail
Understanding the effects of dry heat treatment on wheat flour pasting: Insights from protein and starch structural changes
Macromolecules ( IF 6.057 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.jcs.2023.103740
This study aimed to investigate the impact of heat treatment on the molecular structure of starch and protein in wheat flour and to establish a correlation between the changes in molecular structure and the resulting effects on the pasting properties of the flour. Heat treatment increased the pasting viscosity and pasting temperature with the extent of heat-treated time and temperature. Moreover, the water absorption indexes, swelling power, and gelatinization enthalpy of heat-treated flour were higher than that of untreated flour, while the water solubility indexes were lower. The clustered starch granules and aggregated protein increased the particle size of flour after heat treatment. Additionally, heat treatment decreased the damaged starch content from 6.54% in native flour to 2.94% in treated flour (100 °C, 30 min), causing an increase in the short-range order structure and relative crystallinity of starch. The aggregated protein induced by heat owned the lower free sulfhydryl content and higher SDS-insoluble protein and β-sheet structure. The pasting properties variations were mainly correlated with the molecular structure changes of protein induced by heat. These results provided a theoretical basis for tailoring flour to produce wheat-based products with desired properties through the application of heat treatment technology.
Detail
Components of wheat and their modifications for modulating starch digestion: Evidence from in vitro and in vivo studies
Macromolecules ( IF 6.057 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.jcs.2023.103743
Wheat is a food staple in many parts of the world. However, some wheat-based products elicit high glycemic responses and are associated with negative health implications such as diabetes. We here describe in detail the impact of the major wheat components on starch digestion and we showcase results from studies in model and food systems as well as in vitro and in vivo studies of starch digestion and glycemic responses, respectively. Not only the granular organization of starch and its fine molecular structure but also other wheat constituents such as (gluten) proteins, cell wall non-starch polysaccharides and lipids can impact starch digestibility. Targeted physical and enzymatic modifications of these components can profoundly impact starch digestion and understanding how wheat components effect starch digestion in the context of food structure formation will pave the road for intelligent (re)formulation of wheat-based foods that provide sustained glucose release.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 POLYMER SCIENCE 高分子科学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.00 269 Science Citation Index Science Citation Index Expanded Not
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